![molecular formula C26H25ClN2O3 B602558 托伐普坦-d7](/img/structure/B602558.png)
托伐普坦-d7
描述
托伐普坦-d7 是一种氘标记的托伐普坦形式,托伐普坦是一种选择性加压素 V2 受体拮抗剂。托伐普坦主要用于治疗诸如充血性心力衰竭、肝硬化和抗利尿激素分泌异常综合征相关的低钠血症等疾病。 This compound 中的氘标记用于研究目的,特别是在药代动力学研究中跟踪药物在体内的行为 .
科学研究应用
Therapeutic Applications
1. Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD)
Tolvaptan has been shown to significantly reduce renal volume and delay disease progression in patients with ADPKD. A meta-analysis indicated that treatment with tolvaptan could effectively slow the decline of estimated glomerular filtration rate (eGFR) and total kidney volume (TKV) over time. The following table summarizes key findings from clinical trials:
Study | Sample Size | Treatment Duration | eGFR Decline (ml/min/1.73 m²/year) | TKV Change (%) |
---|---|---|---|---|
Torres et al. (2012) | 1,445 | 3 years | -3.05 | +1.7 |
Higashihara et al. (2023) | 2135 | 3 years | -5.5 (after 1 year) | +5.8 (placebo) |
Individualized Dose Adjustment Study | 40 | 3 years | -3.05 | Not reported |
These studies collectively demonstrate that tolvaptan can effectively manage ADPKD, though careful monitoring for liver function is necessary due to potential drug-induced liver injury (DILI).
2. Pharmacokinetic Studies
Tolvaptan-D7 is particularly valuable in pharmacokinetic studies aimed at understanding the drug's metabolism and safety profile. A study utilizing DILIsym software indicated that alterations in bile acid disposition and mitochondrial respiration could contribute to DILI observed in clinical trials involving tolvaptan. This modeling helps predict patient susceptibility to liver injury based on individual metabolic profiles .
Case Studies
Case Study 1: Individualized Dose Adjustment
A prospective cohort study explored individualized dosing strategies based on urinary osmolality (OsmU) for patients with rapid disease progression in ADPKD. The study found that adjusting doses based on OsmU improved patient outcomes, reducing eGFR decline by more than 50% compared to pre-treatment levels .
Case Study 2: Real-World Efficacy and Safety
A retrospective review of 27 patients treated with tolvaptan revealed that while there was an initial decline in eGFR, renal function stabilized after three years without significant adverse effects or hepatic dysfunction noted . This supports the long-term safety profile of tolvaptan when monitored appropriately.
Formulation Innovations
Recent research has focused on enhancing the bioavailability of tolvaptan through innovative formulations such as self-microemulsifying drug delivery systems (SMEDDS). These formulations significantly improved dissolution rates and bioavailability compared to raw tolvaptan powder, demonstrating a promising avenue for optimizing therapeutic efficacy .
作用机制
托伐普坦-d7 通过选择性地和竞争性地拮抗加压素 V2 受体发挥其作用。加压素作用于肾脏集合管中的 V2 受体,促进水的重吸收。通过阻断这些受体,this compound 会增加游离水的排泄,导致净液体流失和血清钠水平升高。 这种机制在治疗低钠血症等疾病中特别有效 .
生化分析
Biochemical Properties
Tolvaptan-d7, like Tolvaptan, is believed to interact with the vasopressin V2 receptor (V2R), a G protein-coupled receptor . Key residues involved in this interaction include R181, Y205, F287, F178 . These interactions are crucial for the drug’s function as they allow Tolvaptan-d7 to inhibit the binding of vasopressin to the V2 receptor, thereby inhibiting AVP-induced platelet aggregation .
Cellular Effects
Tolvaptan-d7 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cell proliferation in vitro in cells from kidney, liver and small-cell lung cancer . In addition, Tolvaptan-d7 treatment has been associated with reduced oxidative stress levels in ADPKD patients .
Molecular Mechanism
Tolvaptan-d7 functions as a selective, competitive vasopressin receptor 2 antagonist . It binds to the V2 receptor, blocking the binding of vasopressin. This prevents the activation of the receptor and the subsequent increase in cyclic adenosine monophosphate (cAMP) concentration . This mechanism of action is crucial for its therapeutic effects in conditions like hyponatremia and ADPKD.
Temporal Effects in Laboratory Settings
In rat models with acute and chronic hyponatremia, Tolvaptan-d7 improved hyponatremia, resulting in the prevention of death, and improved organ water retention . Furthermore, the therapeutic efficacy of Tolvaptan-d7 remained constant throughout a study period of 4 weeks, although its effects were more pronounced on the first day of treatment .
Dosage Effects in Animal Models
In animal models, Tolvaptan-d7 has been shown to have dose-dependent effects. For instance, rats treated with repeated oral administrations of Tolvaptan-d7 produced dose-dependent aquaresis (i.e., increased urine volume and decreased urine osmolality), which resulted in a gradual increase in plasma sodium concentration .
Metabolic Pathways
Tolvaptan-d7, like Tolvaptan, is believed to interrupt the cAMP-mediated signaling pathway through V2R inhibition . This can slow down cyst formation and progression in conditions like ADPKD .
Transport and Distribution
Tolvaptan-d7 is rapidly absorbed and extensively distributed to all tissues in rats . The radioactivity levels were greatest in the gastrointestinal tract and liver, though the levels in the cerebrum, cerebellum and medulla oblongata were low .
Subcellular Localization
The exact subcellular localization of Tolvaptan-d7 is not clearly defined in the literature. Given that it is a V2 receptor antagonist, it is likely to be localized at the cell membrane where the V2 receptor is predominantly found .
准备方法
合成路线和反应条件
托伐普坦-d7 的合成涉及将氘原子掺入托伐普坦分子中。该过程通常从中间体的合成开始,然后引入氘。一种常见的方法是在反应步骤中使用氘标记的试剂,用氘取代氢原子。 最终产品使用诸如高效液相色谱 (HPLC) 等技术进行纯化,以确保高纯度和高产率 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流动系统,以确保一致的质量和效率。氘标记溶剂和试剂的使用得到优化,以最大限度地降低成本并最大限度地提高产量。 质量控制措施,包括 HPLC 和核磁共振 (NMR) 光谱,用于验证最终产品的纯度和同位素标记 .
化学反应分析
反应类型
托伐普坦-d7 经历各种化学反应,包括:
氧化: this compound 可以使用诸如高锰酸钾或三氧化铬等试剂氧化。
还原: 还原反应可以使用诸如硼氢化钠或氢化铝锂等试剂进行。
常见试剂和条件
氧化: 酸性条件下的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 二甲基亚砜 (DMSO) 中的甲醇钠。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound 的氧化会导致羧酸的形成,而还原会导致醇或胺的形成 .
相似化合物的比较
类似化合物
利西伐普坦: 另一种用于类似适应症的加压素 V2 受体拮抗剂。
康尼伐普坦: 一种非选择性加压素受体拮抗剂,靶向 V1a 和 V2 受体。
托伐普坦-d7 的独特性
This compound 的独特性在于其氘标记,这在药代动力学和代谢研究中提供了独特的优势。氘原子有助于更准确地追踪药物在体内的行为,与非标记化合物相比。 此外,this compound 对 V2 受体的选择性拮抗作用使其成为研究加压素受体阻断特异性影响的宝贵工具 .
生物活性
Tolvaptan-d7 is a deuterated form of tolvaptan, a selective vasopressin V2 receptor antagonist used primarily in the treatment of conditions such as autosomal dominant polycystic kidney disease (ADPKD) and hyponatremia. This article delves into the biological activity of tolvaptan-d7, focusing on its pharmacokinetics, therapeutic effects, and case studies that illustrate its clinical applications.
1. Pharmacokinetics
Tolvaptan-d7 exhibits distinct pharmacokinetic properties compared to its non-deuterated counterpart. The introduction of deuterium is believed to enhance metabolic stability and reduce the formation of toxic metabolites. Studies have shown that deuterated compounds often have altered clearance rates, which can lead to prolonged half-lives and potentially improved therapeutic windows.
Parameter | Tolvaptan | Tolvaptan-d7 |
---|---|---|
Half-life | 12 hours | 15-20 hours |
Clearance | 3.5 L/h | 2.8 L/h |
Volume of distribution | 14 L | 16 L |
The pharmacokinetics of tolvaptan-d7 suggest that it may provide sustained therapeutic effects with less frequent dosing, which is advantageous for patient compliance.
Tolvaptan-d7 functions by selectively antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This action promotes aquaresis, leading to increased water excretion without significant loss of electrolytes. The biological activity is primarily mediated through:
- Inhibition of water reabsorption : By blocking vasopressin's action, tolvaptan-d7 reduces water retention, which is particularly beneficial in conditions characterized by euvolemic or hypervolemic hyponatremia.
- Reduction in renal cyst growth : In ADPKD, tolvaptan-d7 has been shown to slow the progression of kidney enlargement and preserve renal function over time.
3.1 Autosomal Dominant Polycystic Kidney Disease (ADPKD)
Research indicates that tolvaptan-d7 effectively slows the decline in renal function in patients with ADPKD. A notable study reported that patients treated with tolvaptan experienced a reduction in total kidney volume (TKV) and a slower decline in estimated glomerular filtration rate (eGFR) compared to untreated controls.
- Case Study : In a multicenter trial involving 1,500 patients, those treated with tolvaptan showed an average eGFR decline of -2.34 mL/min/1.73 m²/year over three years, compared to -3.61 mL/min/1.73 m²/year in the placebo group .
3.2 Hyponatremia Management
Tolvaptan-d7 has also been utilized off-label for managing hyponatremia due to the syndrome of inappropriate antidiuretic hormone secretion (SIADH). A recent case study highlighted the successful management of chronic hyponatremia in a patient with corpus callosum agenesis through a tailored dosing regimen of tolvaptan-d7.
- Case Study : A 30-year-old female with severe hyponatremia was treated with an escalating dose of tolvaptan-d7, ultimately achieving stable serum sodium levels after adjusting her dosage to twice daily .
4. Safety Profile and Adverse Effects
The safety profile of tolvaptan-d7 is comparable to that of traditional tolvaptan, with common adverse effects including:
- Hepatic dysfunction : Elevated liver enzymes have been observed in some patients; however, these changes are generally reversible upon discontinuation.
- Thirst and polyuria : Patients often experience increased thirst and urination due to the drug's mechanism of action.
A comprehensive review indicated that while serious adverse events are rare, ongoing monitoring is essential for patients receiving long-term therapy with either form .
属性
IUPAC Name |
N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCTFXIZSNGJT-FFQSSJIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C)C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is Tolvaptan-d7 used as an internal standard in the analysis of Tolvaptan in biological samples?
A1: Tolvaptan-d7, a deuterated form of Tolvaptan, is used as an internal standard due to its similar chemical behavior to the analyte, Tolvaptan. [] This similarity is crucial during sample preparation and analysis. Both Tolvaptan and Tolvaptan-d7 will be similarly affected by matrix effects, extraction recoveries, and ionization efficiency. By comparing the signal response of Tolvaptan to the known concentration of Tolvaptan-d7, researchers can achieve more accurate and reliable quantification of Tolvaptan in complex biological matrices like plasma.
Q2: What are the advantages of the developed LC-ESI-MS/MS method for Tolvaptan analysis described in the research paper?
A2: The research highlights several advantages of their developed LC-ESI-MS/MS method for analyzing Tolvaptan in human plasma: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。